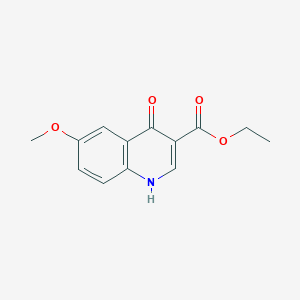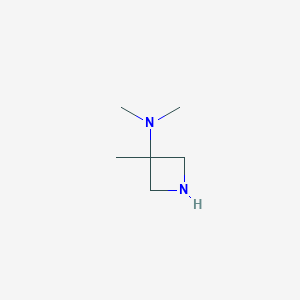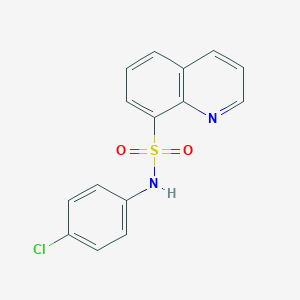
N-(4-Chlorophenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-8-quinolinesulfonamide, also known as Sulfadoxine, is a sulfonamide antibiotic used to treat malaria and other bacterial infections. It was first synthesized in 1967 and has been used extensively in the treatment of malaria since then.
Wirkmechanismus
N-(4-Chlorophenyl)-8-quinolinesulfonamide works by inhibiting the synthesis of dihydrofolic acid, a precursor to the folate required for DNA synthesis in bacteria and parasites. This inhibition leads to the disruption of DNA synthesis and ultimately leads to the death of the bacterial or parasitic cell.
Biochemische Und Physiologische Effekte
N-(4-Chlorophenyl)-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and parasites, and to be effective against a variety of bacterial strains. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-Chlorophenyl)-8-quinolinesulfonamide is its effectiveness against a variety of bacterial strains and parasites. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in lab experiments. It can be toxic to cells at high concentrations, and its use can lead to the development of drug-resistant strains of bacteria and parasites.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-Chlorophenyl)-8-quinolinesulfonamide. One area of interest is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, there is interest in investigating the potential use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in the treatment of other diseases, such as cancer. Finally, there is a need for further research into the mechanisms of action of N-(4-Chlorophenyl)-8-quinolinesulfonamide, in order to better understand its potential uses and limitations.
Conclusion:
In conclusion, N-(4-Chlorophenyl)-8-quinolinesulfonamide is a sulfonamide antibiotic with a wide range of potential applications. Its effectiveness against a variety of bacterial strains and parasites, combined with its ease of synthesis, make it a valuable tool for researchers. While there are some limitations to its use, there is significant potential for future research into the compound and its derivatives.
Synthesemethoden
The synthesis of N-(4-Chlorophenyl)-8-quinolinesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-8-quinolinesulfonamide has been extensively researched for its use in the treatment of malaria. It has also been studied for its antibacterial properties and has been shown to be effective against a variety of bacterial strains. Additionally, N-(4-Chlorophenyl)-8-quinolinesulfonamide has been used in research studies to investigate its potential as a therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
158729-24-9 |
|---|---|
Produktname |
N-(4-Chlorophenyl)-8-quinolinesulfonamide |
Molekularformel |
C15H11ClN2O2S |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
InChI-Schlüssel |
IDPGVJRVFCBNKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
Andere CAS-Nummern |
158729-24-9 |
Löslichkeit |
5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
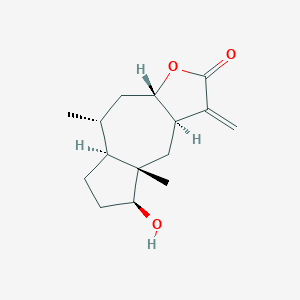
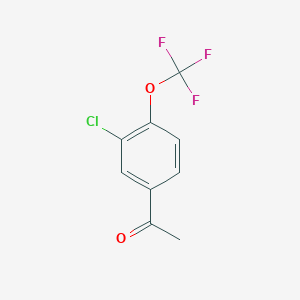
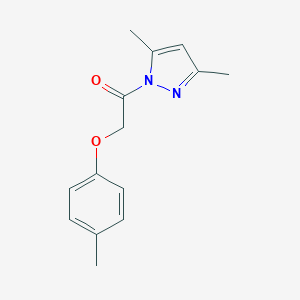
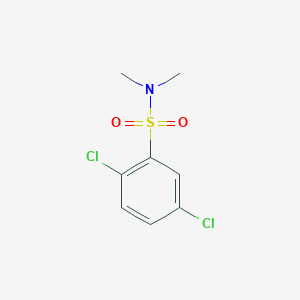
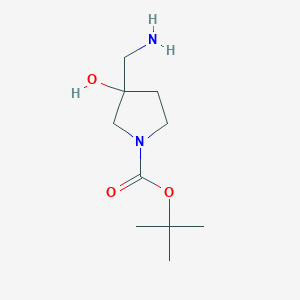
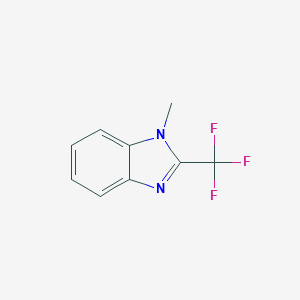
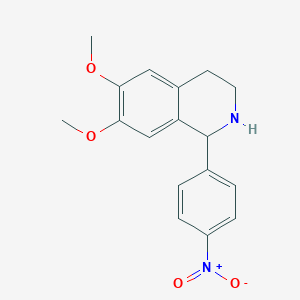
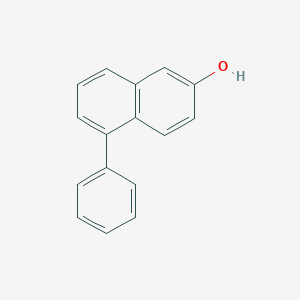
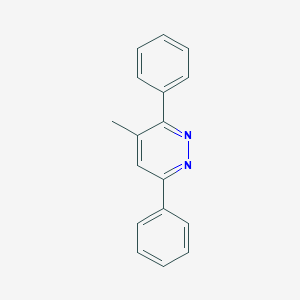
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
